2-(4-Chlorophenyl)-2-(dimethylamino)acetonitrile hydrochloride
Overview
Description
2-(4-Chlorophenyl)-2-(dimethylamino)acetonitrile hydrochloride, or 2CP-DMA, is an organic compound with a broad range of applications in scientific research. It is a colorless, crystalline solid that is soluble in water and other polar solvents. 2CP-DMA is a versatile compound that can be used in a variety of experiments, including biochemical, physiological, and pharmacological studies.
Scientific Research Applications
Pharmacological Research Tool
A study described the discovery of a nonpeptidic agonist of the urotensin-II receptor, highlighting the use of compounds with chlorophenyl and dimethylamino groups as pharmacological research tools and potential drug leads. This demonstrates the utility of structurally similar compounds in receptor-targeted drug discovery and development (Croston et al., 2002).
Molecular Structure and Spectroscopy
Research on the structural parameters and spectroscopic characterization of compounds including chlorophenyl and dimethylamino groups utilized DFT calculations. This work illustrates the importance of such compounds in understanding molecular structure, electronic interactions, and spectroscopic properties, which are crucial for designing materials with specific optical or electronic properties (Wazzan et al., 2016).
Photochromic Systems
A study on the gated photochromic system of diarylethene with a photon-working key shows the application of compounds with dimethylamino groups in developing photoresponsive materials. This research underscores the utility of such compounds in creating materials that change their properties in response to light, with potential applications in data storage and photo-switching devices (Mahvidi et al., 2016).
Solvent-stabilized Molecular Capsules
The formation of solvent-stabilized molecular capsules using pyrrogallolarenes highlights the relevance of compounds with related structures in supramolecular chemistry. These findings contribute to the development of molecular containers that can encapsulate various ions or molecules, with applications ranging from drug delivery to the design of novel catalytic systems (Shivanyuk et al., 2003).
properties
IUPAC Name |
2-(4-chlorophenyl)-2-(dimethylamino)acetonitrile;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2.ClH/c1-13(2)10(7-12)8-3-5-9(11)6-4-8;/h3-6,10H,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMCHSJPEDWFAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C#N)C1=CC=C(C=C1)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-2-(dimethylamino)acetonitrile hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.